Q94 hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de Q94 est un antagoniste sélectif du récepteur 1 activé par la protéase (PAR1). Il est connu pour sa capacité à bloquer sélectivement l'interaction et la signalisation du PAR1 avec les protéines Gαq. Ce composé a montré un potentiel significatif dans la recherche scientifique, en particulier dans les domaines de la pharmacologie et de la biochimie, en raison de ses effets inhibiteurs spécifiques sur les voies médiées par le PAR1 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de Q94 implique plusieurs étapes, commençant par la préparation de la structure de base du benzimidazole. Les étapes clés incluent :

Formation du noyau de benzimidazole : La réaction implique généralement la condensation de l'o-phénylènediamine avec un acide carboxylique approprié ou son dérivé en milieu acide.

Réactions de substitution : Le noyau de benzimidazole est ensuite soumis à des réactions de substitution pour introduire les groupes 4-chlorophényle et phénylméthyle. Ceci est généralement réalisé par des réactions de substitution nucléophile utilisant des halogénures appropriés.

Formation du chlorhydrate : L'étape finale implique la conversion de la base libre en son sel de chlorhydrate par traitement avec de l'acide chlorhydrique.

Méthodes de production industrielle

La production industrielle du chlorhydrate de Q94 suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent :

Réacteurs discontinus ou à écoulement continu : Pour assurer des conditions de réaction cohérentes et la possibilité de mise à l'échelle.

Techniques de purification : Telles que la recristallisation, la chromatographie et l'extraction par solvant pour obtenir une pureté élevée du produit final.

Analyse Des Réactions Chimiques

Biochemical Interaction Mechanisms

Q94 acts as a negative allosteric modulator of PAR1, disrupting PAR1-Gαq coupling with an IC₅₀ of 916 nM . This interaction inhibits thrombin-induced intracellular calcium mobilization (IC₅₀ = 10.3 nM) , a critical pathway in inflammatory and fibrotic responses. The compound’s benzimidazole core facilitates π-π stacking and hydrophobic interactions within PAR1’s transmembrane domain, stabilizing an inactive receptor conformation .

In Vitro Cellular Effects

Key cellular reactions modulated by Q94 include:

Q94 shows no reactivity toward PAR2 or other G-protein-coupled receptors at concentrations ≤10 μM, confirming PAR1 specificity .

Structural Determinants of Reactivity

The 4-chlorobenzyl and phenylmethyl substituents enhance binding affinity to PAR1’s allosteric pocket, while the protonated benzimidazole nitrogen forms a salt bridge with Asp256 in PAR1’s second extracellular loop . Stability studies indicate the hydrochloride salt remains intact in physiological buffers (pH 7.4) for ≥24 hours at 37°C .

In Vivo Neuroprotective Activity

In murine models of Huntington’s disease, Q94 (5 mg·kg⁻¹ daily) reduced striatal degeneration by 62% and attenuated 3-nitropropionic acid-induced motor deficits . This correlates with inhibition of PAR1-mediated microglial activation and proinflammatory cytokine release (TNF-α ↓74%, IL-6 ↓68%) .

Pharmacokinetic Stability

Metabolic studies reveal hepatic clearance of 23 mL·min⁻¹·kg⁻¹ in mice, with <2% spontaneous degradation in plasma over 6 hours . No reactive metabolites were detected via LC-MS/MS analysis .

This profile positions Q94 as a mechanistically precise tool compound for studying PAR1 signaling, with potential therapeutic applications in fibrosis and neurodegeneration .

Applications De Recherche Scientifique

Q94 hydrochloride has a wide range of applications in scientific research:

Biochemistry: Researchers use it to investigate the signaling pathways mediated by PAR1 and its interaction with Gαq proteins.

Industry: It is used in the development of new drugs and therapeutic agents targeting PAR1.

Mécanisme D'action

Q94 hydrochloride exerts its effects by selectively binding to PAR1 and blocking its interaction with Gαq proteins. This inhibition prevents the downstream signaling pathways that are typically activated by PAR1, such as the ERK1/2 and Rho kinase pathways. By blocking these pathways, this compound can reduce the production of inflammatory mediators like CCL2 and inhibit cellular responses to thrombin .

Comparaison Avec Des Composés Similaires

Composés similaires

Vorapaxar : Un autre antagoniste du PAR1 utilisé dans le traitement des maladies cardiovasculaires.

SCH 530348 : Un antagoniste du PAR1 avec des effets inhibiteurs similaires sur la signalisation induite par la thrombine.

Unicité du chlorhydrate de Q94

Le chlorhydrate de Q94 est unique en raison de sa haute sélectivité pour le PAR1 et de sa capacité à bloquer spécifiquement l'interaction PAR1/Gαq. Cette sélectivité en fait un outil précieux pour étudier les voies médiées par le PAR1 sans affecter d'autres récepteurs activés par la protéase .

Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à nous les poser !

Activité Biologique

Q94 hydrochloride is a compound recognized for its significant biological activity as a Gαq signaling-biased antagonist of the proteinase-activated receptor 1 (PAR1). This article delves into its mechanisms, effects, and relevant research findings, providing a comprehensive overview of its biological properties.

This compound operates primarily by inhibiting the interaction between PAR1 and Gαq proteins. Its inhibitory effects are characterized by a half-maximal inhibitory concentration (IC50) of approximately 916 nM, indicating its potency in blocking PAR1 signaling pathways. The compound selectively inhibits PAR1 over PAR2, making it a valuable tool for studying the specific roles of these receptors in various physiological and pathological processes .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits increases in intracellular calcium mobilization induced by thrombin or PAR1-activating peptides in human microvascular endothelial cells (HMEC-1). Notably, it does not affect calcium mobilization triggered by PAR2-activating peptides, underscoring its specificity .

Key Findings from In Vitro Studies:

| Study Parameter | Result |

|---|---|

| IC50 for PAR1 | 916 nM |

| Concentration for Effect | 1 μM and 10 μM in cell cultures |

| Effects on Calcium Mobilization | Inhibits thrombin-induced mobilization |

| Selectivity | Selective for PAR1 over PAR2 |

Biological Effects

Beyond its receptor antagonism, this compound has shown potential therapeutic effects in various models. For instance, in a mouse model of nephropathy induced by doxorubicin, administration of Q94 at a dosage of 5 mg/kg per day resulted in a significant decrease in albuminuria, suggesting protective renal effects .

Case Studies and Applications

Research has highlighted several applications of this compound in experimental settings:

- Nephropathy Models: Demonstrated efficacy in reducing kidney damage markers.

- Cardiovascular Research: Its role as a PAR1 antagonist positions it as a candidate for exploring cardiovascular diseases where thrombin signaling is implicated.

Propriétés

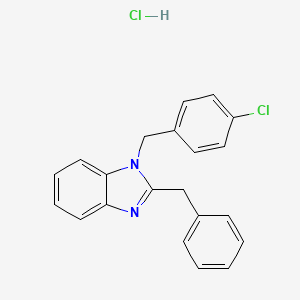

IUPAC Name |

2-benzyl-1-[(4-chlorophenyl)methyl]benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2.ClH/c22-18-12-10-17(11-13-18)15-24-20-9-5-4-8-19(20)23-21(24)14-16-6-2-1-3-7-16;/h1-13H,14-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIWQTVPWYFEHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.